molecular formula C18H17N3O4S B11194577 6-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-3-methylquinazoline-2,4(1H,3H)-dione

6-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-3-methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11194577
M. Wt: 371.4 g/mol
InChI Key: FNSWSORGRHTMSS-UHFFFAOYSA-N
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Description

6-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-3-methylquinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazoline core, which is known for its biological activity, and a dihydroquinoline moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-3-methylquinazoline-2,4(1H,3H)-dione typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the dihydroquinoline moiety through a series of reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-3-methylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the quinazoline core, potentially altering its biological activity.

    Reduction: Reduction reactions can affect the dihydroquinoline moiety, leading to different derivatives.

    Substitution: Substitution reactions, particularly on the sulfonyl group, can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with altered electronic properties, while substitution can introduce new functional groups that enhance the compound’s reactivity.

Scientific Research Applications

6-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-3-methylquinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research into its potential therapeutic effects includes investigations into its anticancer, antibacterial, and anti-inflammatory properties.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-3-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The quinazoline core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dihydroquinoline moiety may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-3-methylquinazoline-2,4(1H,3H)-dione stands out due to its unique combination of the quinazoline and dihydroquinoline moieties. This combination enhances its chemical versatility and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

6-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-3-methyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C18H17N3O4S/c1-20-17(22)14-11-13(8-9-15(14)19-18(20)23)26(24,25)21-10-4-6-12-5-2-3-7-16(12)21/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,19,23)

InChI Key

FNSWSORGRHTMSS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC4=CC=CC=C43)NC1=O

Origin of Product

United States

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